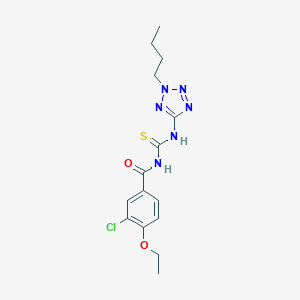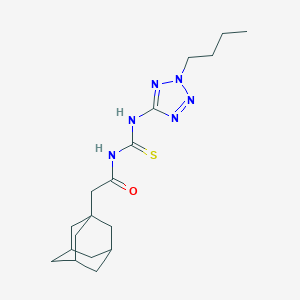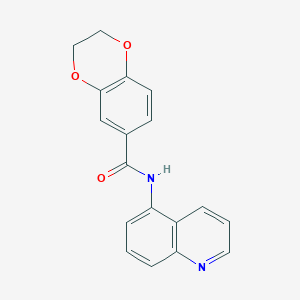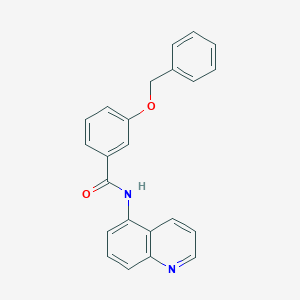![molecular formula C21H16ClN3O5S B505422 N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide](/img/structure/B505422.png)
N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide is a complex organic compound that features a unique combination of functional groups, including a furan ring, a benzodioxine ring, and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide typically involves multiple steps, starting with the preparation of the furan-2-ylcarbonyl precursor. This precursor is then reacted with 3-chloro-4-aminophenyl isothiocyanate under controlled conditions to form the intermediate product. The final step involves the cyclization of the intermediate with 2,3-dihydro-1,4-benzodioxine-6-carboxylic acid to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2,3-dione derivatives, while reduction of the nitro group can produce an amine.
Scientific Research Applications
N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent due to its unique structure.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The furan ring and carbamothioyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-1-benzofuran-2-carboxamide
- N-({3-chloro-4-[(furan-2-ylcarbonyl)amino]phenyl}carbamothioyl)-4-methylbenzene
Uniqueness
N-[2-chloro-4-({[(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)amino]carbothioyl}amino)phenyl]-2-furamide is unique due to its combination of a furan ring, a benzodioxine ring, and a carbamothioyl group
Properties
Molecular Formula |
C21H16ClN3O5S |
|---|---|
Molecular Weight |
457.9g/mol |
IUPAC Name |
N-[[3-chloro-4-(furan-2-carbonylamino)phenyl]carbamothioyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide |
InChI |
InChI=1S/C21H16ClN3O5S/c22-14-11-13(4-5-15(14)24-20(27)17-2-1-7-28-17)23-21(31)25-19(26)12-3-6-16-18(10-12)30-9-8-29-16/h1-7,10-11H,8-9H2,(H,24,27)(H2,23,25,26,31) |
InChI Key |
FHHLXPSMBCPQDM-UHFFFAOYSA-N |
SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C(=O)NC(=S)NC3=CC(=C(C=C3)NC(=O)C4=CC=CO4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-bromo-N-[3-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B505341.png)
![N-[4-(1,3-benzothiazol-2-yl)benzyl]-2,2-dimethylpropanamide](/img/structure/B505342.png)
![N-[3-(benzyloxy)benzoyl]-N'-(2-butyl-2H-tetraazol-5-yl)thiourea](/img/structure/B505345.png)



![N-[3-chloro-2-(4-morpholinyl)phenyl]-4-isobutoxybenzamide](/img/structure/B505353.png)
![N-[3-chloro-4-(2-furoylamino)phenyl]-5-(3,4-dimethylphenyl)-2-furamide](/img/structure/B505354.png)
![4-butoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B505355.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-1-benzofuran-2-carboxamide](/img/structure/B505356.png)
![N-[2-methyl-4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-3-propoxybenzamide](/img/structure/B505359.png)
![3-bromo-4-ethoxy-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]benzamide](/img/structure/B505360.png)

![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-3-methoxy-2-naphthamide](/img/structure/B505362.png)
